2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride
Overview
Description
Preparation Methods
The synthesis of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride typically involves the reaction of 2-Bromo-4-isopropoxy-5-methoxybenzoic acid with thionyl chloride. The reaction is carried out under reflux conditions, where the benzoic acid derivative is dissolved in an appropriate solvent, such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to reflux for several hours until the reaction is complete. The resulting product is purified by distillation or recrystallization .
Chemical Reactions Analysis
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Coupling Reactions: This compound can participate in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Scientific Research Applications
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride is used in various scientific research applications, including:
Proteomics Research: It is used as a reagent in the study of protein structures and functions.
Medicinal Chemistry: This compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used .
Comparison with Similar Compounds
2-Bromo-4-isopropoxy-5-methoxybenzoyl chloride can be compared with other similar compounds, such as:
2-Bromo-4-methoxybenzoyl chloride: This compound lacks the isopropoxy group, which may affect its reactivity and applications.
4-Isopropoxy-5-methoxybenzoyl chloride: This compound lacks the bromine atom, which may influence its chemical behavior and uses.
2-Bromo-4-isopropoxybenzoyl chloride: This compound lacks the methoxy group, which can alter its properties and applications.
These comparisons highlight the unique structural features of this compound, which contribute to its specific reactivity and applications in scientific research.
Properties
IUPAC Name |
2-bromo-5-methoxy-4-propan-2-yloxybenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO3/c1-6(2)16-10-5-8(12)7(11(13)14)4-9(10)15-3/h4-6H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWIDZGQDTFSWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C(=C1)Br)C(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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